molecular formula C8H18Br2N2O2 B1522129 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide CAS No. 1197656-52-2

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide

Cat. No.: B1522129
CAS No.: 1197656-52-2
M. Wt: 334.05 g/mol
InChI Key: NUDVXBKNDIXZCL-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a chemical compound with the CAS Number: 1197656-52-2 . It has a molecular weight of 334.05 . The IUPAC name for this compound is (4-ethyl-1-piperazinyl)acetic acid dihydrobromide . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.2BrH/c1-2-9-3-5-10 (6-4-9)7-8 (11)12;;/h2-7H2,1H3, (H,11,12);2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 334.05 .

Scientific Research Applications

Crystal Structure and Biological Activities

The compound 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is closely related to the family of piperazine derivatives, which are known for their diverse biological activities. A study on a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlights its antihistaminic and antimicrobial properties. The synthesis and crystal structure analysis provide insights into the molecular conformation, which can be crucial for understanding the biological activities of similar compounds (Ozbey, Kuş, & Göker, 2001).

Potential Nootropic Agents

Another research avenue explores the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with piperazine moieties. These compounds have been tested for nootropic activity, suggesting a potential application of this compound in cognitive enhancement or treatment of cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).

Energetic Materials Development

Research into energetic materials has led to the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, a compound structurally similar to this compound. This work focuses on the development of nitroiminotetrazolate salts with potential applications in energetic materials, demonstrating the versatility of the core structure in different scientific applications (Joo et al., 2012).

Auxin Activity in Plant Growth

The auxin activity of 2-alkylindole-3-acetic acids has been studied to understand its role in plant growth regulation. Although this research does not directly involve this compound, it highlights the potential for similar compounds to influence plant physiology and development, offering insights into agricultural applications (Antolić et al., 2004).

Synthesis and Anticancer Activity

The synthesis of amide derivatives containing 1,2,4-triazole and piperazine has shown potential anticancer activity. This suggests that derivatives of this compound could be explored for their anticancer properties, further expanding the compound's application in medical research (Jin, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2BrH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDVXBKNDIXZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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